

# The Absolute Configuration of Levocloperastine Fendizoate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Levocloperastine fendizoate

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## Abstract

Levocloperastine, the levorotatory isomer of cloperastine, is a non-narcotic antitussive agent with a dual mechanism of action, targeting both the central cough center and peripheral tracheobronchial receptors.[1][2] Its efficacy and favorable safety profile have made it a valuable therapeutic option for the symptomatic treatment of dry cough.[3][4] This technical guide provides a comprehensive overview of the absolute configuration of **levocloperastine fendizoate**, detailing the experimental evidence and synthetic methodologies. Quantitative data is presented in structured tables, and key experimental protocols are described. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and the proposed mechanism of action.

## Absolute Configuration

The definitive determination of the absolute configuration of the chiral center in **levocloperastine fendizoate** has been established through single-crystal X-ray diffraction analysis.[5][6] Contrary to some database entries which may refer to it as the (S)-enantiomer, crystallographic evidence confirms that the levorotatory enantiomer of cloperastine possesses the (R)-configuration.[5][6]

## Crystallographic Data

A pivotal study by Zhou et al. (2009) elucidated the crystal structure of **levocloperastine fendizoate**, providing unambiguous assignment of the absolute configuration.[5][6] The key crystallographic data are summarized in Table 1.

Parameter	Value[5][6]
Chemical Formula	C <sub>80</sub> H <sub>76</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>10</sub>
Formula Weight	1296.33
Crystal System	Triclinic
Space Group	P1
a (Å)	10.1059(18)
b (Å)	11.957(2)
c (Å)	15.383(3)
α (°)	104.666(2)
β (°)	90.9700(10)
γ (°)	110.744(2)
Volume (Å <sup>3</sup> )	1670.0(5)
Z	1
Calculated Density (g/cm <sup>3</sup> )	1.289
Final R indices [I > 2sigma(I)]	R = 0.0343, wR = 0.0676

Table 1: Crystallographic data for **levocloperastine fendizoate**.

The analysis, based on the Cahn-Ingold-Prelog priority rules, assigned the R configuration to the chiral carbon atom (C9).[6] The atoms attached to the chiral center are prioritized as follows: O(1) > C(16) > C(10) > H.[6]

## Specific Rotation

The levorotatory nature of the active enantiomer is confirmed by its negative specific rotation. The specific rotation of **levocloperastine fendizoate** has been measured in various solvents, as detailed in Table 2.

Solvent	Concentration ( g/100 mL)	Specific Rotation [ $\alpha$ ]D <sup>20</sup> [6]
DMF	0.5 - 2.5	Negative
DMSO	0.5 - 2.5	Negative
THF	0.5 - 2.5	Negative
Dichloromethane (for hydrochloride salt)	1	-6.5°

Table 2: Specific rotation of **levocloperastine fendizoate**.

## Experimental Protocols

### Synthesis of Levocloperastine Fendizoate

The synthesis of **levocloperastine fendizoate** can be achieved through two primary routes: resolution of racemic cloperastine or asymmetric synthesis.

This method involves the synthesis of racemic cloperastine followed by separation of the enantiomers using a chiral resolving agent.

#### Step 1: Synthesis of Racemic Cloperastine

- **Intermediate Formation:** A nucleophilic substitution reaction is carried out between 4-chlorobenzhydrol and 2-chloroethanol in an organic solvent such as benzene or toluene.[7][8][9] The reaction is typically heated to reflux (80-110 °C) for 4-8 hours.[9]
- **Formation of Racemic Cloperastine:** The resulting intermediate is then reacted with piperidine to yield racemic cloperastine.[7][8]

#### Step 2: Enantiomeric Resolution

- **Diastereomeric Salt Formation:** The racemic cloperastine is dissolved in an aliphatic alcohol (e.g., methanol, ethanol).<sup>[7][8]</sup> A chiral resolving agent, such as a substituted dibenzoyl-L-tartaric acid, is added to form diastereomeric salts.<sup>[8][9]</sup>
- **Fractional Crystallization:** The diastereomeric salts, having different solubilities, are separated by fractional crystallization.<sup>[7]</sup> The mixture is typically refluxed and then cooled to induce crystallization of the desired diastereomer.<sup>[7]</sup>
- **Isolation of Levocloperastine:** The desired diastereomeric salt is isolated and treated with a base to liberate the free base of levocloperastine.

### Step 3: Salt Formation

- Levocloperastine is reacted with fendizoic acid in a suitable solvent to produce **levocloperastine fendizoate**.<sup>[7][8]</sup>

This approach involves the direct synthesis of the desired enantiomer, avoiding the resolution step.

- **Asymmetric Synthesis of Levo-4-chlorobenzhydrol:** 4-chlorobenzaldehyde is reacted with a phenyl Grignard reagent in the presence of a chiral ligand and a catalyst (e.g., isopropyl titanate) to directly synthesize levo-4-chlorobenzhydrol.<sup>[10][11]</sup>
- **Synthesis of Levocloperastine:** The levo-4-chlorobenzhydrol is then reacted with N-(2-chloroethyl) piperidine hydrochloride to yield levocloperastine.<sup>[10][11]</sup>
- **Salt Formation:** Finally, the levocloperastine is reacted with fendizoic acid to form **levocloperastine fendizoate**.<sup>[10][11]</sup>

## Single-Crystal X-ray Diffraction

The following protocol is a summary of the method used by Zhou et al. (2009) to determine the absolute configuration of **levocloperastine fendizoate**.<sup>[5][6]</sup>

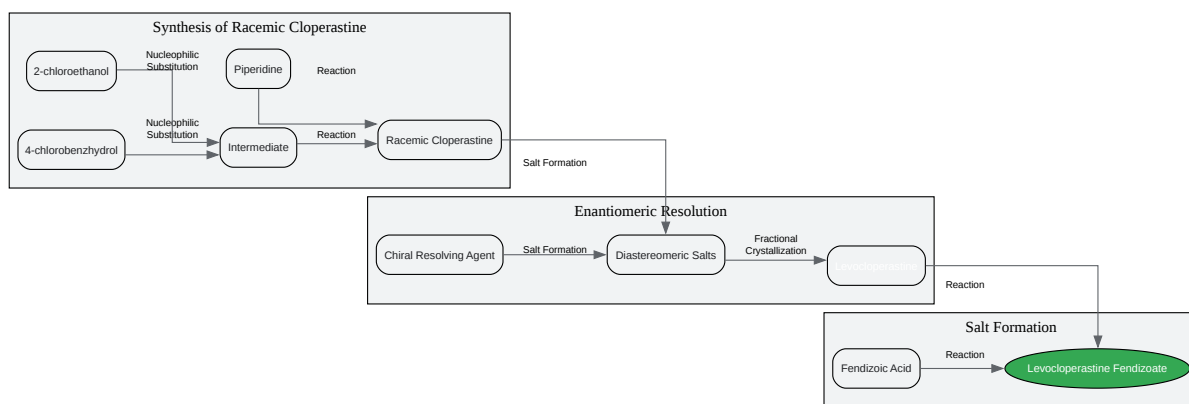
- **Crystal Growth:** Suitable single crystals of **levocloperastine fendizoate** are grown.
- **Data Collection:** A selected crystal is mounted on a diffractometer. Data is collected using MoK $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) at a controlled temperature.

- **Structure Solution and Refinement:** The structure is solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
- **Absolute Configuration Determination:** The absolute configuration is determined based on the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.

## Signaling Pathways and Mechanism of Action

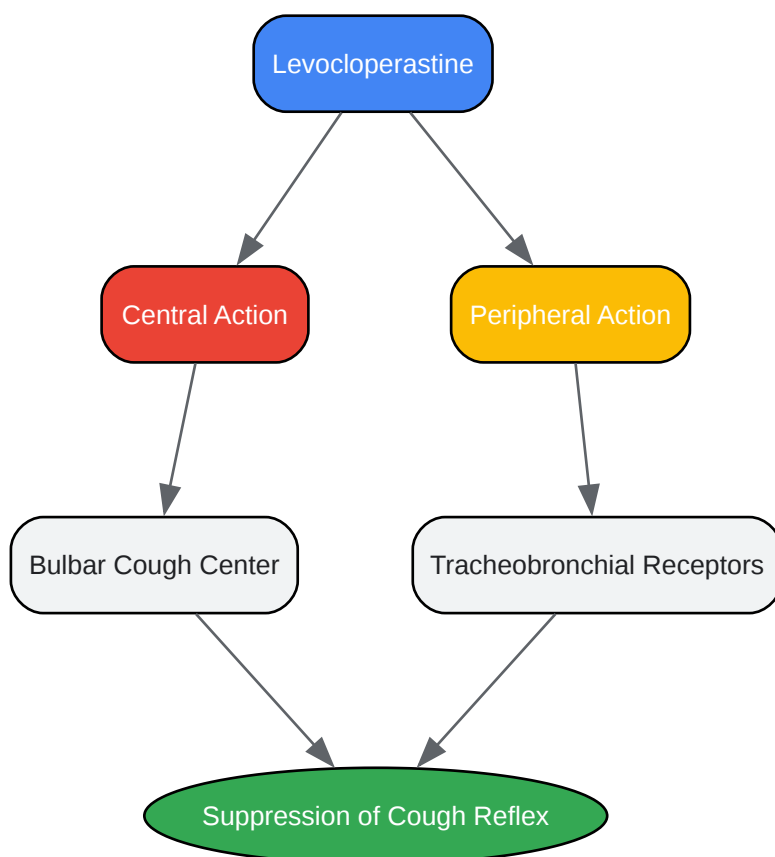
Levocloperastine exerts its antitussive effect through a dual mechanism of action.<sup>[1][2]</sup> It acts centrally on the bulbar cough center to suppress the cough reflex and also has peripheral effects on cough receptors in the tracheobronchial tree.<sup>[1][3]</sup> Additionally, it exhibits antihistaminic (H1-receptor antagonism) and mild anticholinergic properties, which may contribute to its efficacy by reducing irritation in the respiratory tract.<sup>[3][7]</sup>

## Visualizations



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Caption: Synthesis of **Levocloperastine Fendizoate** via Resolution.



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Caption: Dual Mechanism of Action of Levocloperastine.

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